molecular formula C18H18BrNOS B1292945 3'-Bromo-2-thiomorpholinomethyl benzophenone CAS No. 898781-70-9

3'-Bromo-2-thiomorpholinomethyl benzophenone

Cat. No. B1292945
M. Wt: 376.3 g/mol
InChI Key: DZJQNFBDGQKAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives and related structures often involves palladium-catalyzed reactions, as seen in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . Another approach includes the bromocyclization of alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent (MPHT) to yield 3-bromobenzo[b]thiophene derivatives, which are further coupled under palladium-catalysis with N-tosylhydrazones . These methods highlight the versatility of brominated intermediates in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated by the structure determination of a dihydrobenzo[b]thiophene 1,1-dioxide derivative . This technique provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Brominated benzophenone derivatives participate in various chemical reactions. For instance, the addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation leads to the formation of a new cyano-propanol derivative . Additionally, the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones involve a mechanism where bromide displacement by a neighbouring carbonyl group forms 1-phenylisobenzofuran, which then undergoes cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can be characterized using various spectroscopic methods. For example, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques provide valuable information about the functional groups present, molecular geometry, and electronic environment within the molecule.

Safety And Hazards

While specific safety and hazard information for “3’-Bromo-2-thiomorpholinomethyl benzophenone” was not found, it’s important to handle all chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(3-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJQNFBDGQKAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643814
Record name (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-thiomorpholinomethyl benzophenone

CAS RN

898781-70-9
Record name (3-Bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.